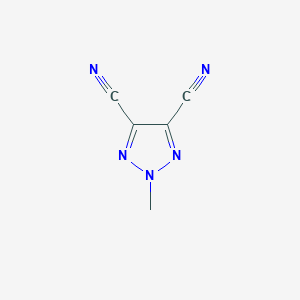
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile is a heterocyclic compound with the molecular formula C5H3N5. It is a derivative of 1,2,3-triazole, a class of compounds known for their stability and versatility in various chemical reactions . This compound is characterized by the presence of two cyano groups at the 4 and 5 positions of the triazole ring, and a methyl group at the 2 position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile typically involves the reaction of diaminomaleonitrile with methylating agents under controlled conditions . One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides and other substituted triazoles.
科学的研究の応用
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile involves its interaction with various molecular targets. The cyano groups and the triazole ring play a crucial role in its reactivity and binding affinity . The compound can inhibit specific enzymes or interact with nucleic acids, leading to its biological effects . The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid .
- 4,5-Diphenyl-imidazol-1,2,3-triazole hybrids .
Uniqueness
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of two cyano groups enhances its reactivity and potential for further functionalization .
特性
CAS番号 |
52368-27-1 |
|---|---|
分子式 |
C5H3N5 |
分子量 |
133.11 g/mol |
IUPAC名 |
2-methyltriazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C5H3N5/c1-10-8-4(2-6)5(3-7)9-10/h1H3 |
InChIキー |
LGYSUFIWGMAVSS-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(C(=N1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















